molecular formula C7H6BrClFNO2S B13839666 N-(2-bromo-5-chloro-4-fluorophenyl)methanesulfonamide

N-(2-bromo-5-chloro-4-fluorophenyl)methanesulfonamide

Cat. No.: B13839666
M. Wt: 302.55 g/mol
InChI Key: RQKLJKTWDHGSRN-UHFFFAOYSA-N
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Description

N-(2-bromo-5-chloro-4-fluorophenyl)methanesulfonamide is an organic compound with a complex structure that includes bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a methanesulfonamide group

Preparation Methods

The synthesis of N-(2-bromo-5-chloro-4-fluorophenyl)methanesulfonamide typically involves multiple steps, including halogenation and sulfonamidation reactions. One common synthetic route starts with the halogenation of a phenyl ring to introduce bromine, chlorine, and fluorine atoms. This is followed by the introduction of the methanesulfonamide group through a nucleophilic substitution reaction. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

N-(2-bromo-5-chloro-4-fluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-bromo-5-chloro-4-fluorophenyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-5-chloro-4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

N-(2-bromo-5-chloro-4-fluorophenyl)methanesulfonamide can be compared with other similar compounds, such as:

    N-(4-bromo-2-fluorophenyl)methanesulfonamide: This compound has a similar structure but lacks the chlorine atom.

    (2-fluorophenyl)methanesulfonamide: This compound has only the fluorine atom attached to the phenyl ring, making it less complex.

    2-bromo-5-chlorobenzotrifluoride: This compound has a trifluoromethyl group instead of the methanesulfonamide group.

The uniqueness of this compound lies in its specific combination of halogen atoms and the methanesulfonamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H6BrClFNO2S

Molecular Weight

302.55 g/mol

IUPAC Name

N-(2-bromo-5-chloro-4-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C7H6BrClFNO2S/c1-14(12,13)11-7-3-5(9)6(10)2-4(7)8/h2-3,11H,1H3

InChI Key

RQKLJKTWDHGSRN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1Br)F)Cl

Origin of Product

United States

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